molecular formula C28H40N2O4S B1673194 JYL-273 CAS No. 1391826-17-7

JYL-273

Cat. No.: B1673194
CAS No.: 1391826-17-7
M. Wt: 500.7 g/mol
InChI Key: TVYDDDOENZEUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JYL-273 is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a tert-butylphenyl group, a hydroxy-methoxyphenyl group, and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JYL-273 typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tert-butylphenylmethyl intermediate: This step involves the alkylation of 4-tert-butylphenyl with a suitable alkylating agent under basic conditions.

    Introduction of the hydroxy-methoxyphenyl group: The intermediate is then reacted with 4-hydroxy-3-methoxybenzyl isothiocyanate to form the corresponding thiourea derivative.

    Formation of the final product: The thiourea derivative is then coupled with 2,2-dimethylpropanoic acid under esterification conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxy-methoxyphenyl moiety can undergo oxidation to form quinone derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis due to its diverse functional groups. It can be employed in the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Potential applications in medicine include the development of novel therapeutic agents. The compound’s structural complexity allows for interactions with various biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of JYL-273 involves interactions with specific molecular targets. The hydroxy-methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
  • [2-[(4-Tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate

Uniqueness

The presence of both hydroxy and methoxy groups in the hydroxy-methoxyphenyl moiety distinguishes this compound from its analogs

Properties

IUPAC Name

[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDDDOENZEUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430957
Record name [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-71-2
Record name [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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